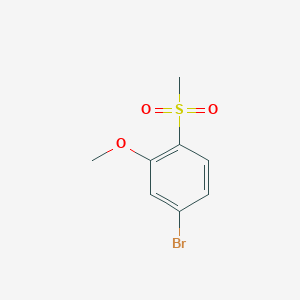

4-Bromo-1-methanesulfonyl-2-methoxybenzene

Description

4-Bromo-1-methanesulfonyl-2-methoxybenzene (CAS: 1095544-87-8) is a halogenated aromatic compound featuring a bromine atom at the 4-position, a methoxy group (-OCH₃) at the 2-position, and a methanesulfonyl group (-SO₂CH₃) at the 1-position of the benzene ring. Its molecular formula is C₈H₈BrO₃S, with a molecular weight of approximately 265.1 g/mol. This compound is characterized by its electron-withdrawing methanesulfonyl group, which significantly influences its electronic properties and reactivity. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable participation in cross-coupling reactions, nucleophilic substitutions, and structural diversification .

Propriétés

IUPAC Name |

4-bromo-2-methoxy-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNIWQCWBWMTPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methanesulfonyl-2-methoxybenzene typically involves the bromination of 1-methanesulfonyl-2-methoxybenzene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-1-methanesulfonyl-2-methoxybenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-methanesulfonyl-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Applications De Recherche Scientifique

4-Bromo-1-methanesulfonyl-2-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of biologically active compounds and as a probe in biochemical studies.

Medicine: The compound may be used in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-methanesulfonyl-2-methoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in coupling reactions, the compound forms a new carbon-carbon bond. The methanesulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Positional Isomer: 4-Bromo-2-methanesulfonyl-1-methoxybenzene

The positional isomer 4-Bromo-2-methanesulfonyl-1-methoxybenzene (CAS: 90531-99-0) differs in the placement of the methanesulfonyl and methoxy groups. Here, the methoxy group occupies the 1-position, while the sulfonyl group is at the 2-position. This positional swap alters the electronic landscape:

- Electronic Effects : The methoxy group at the 1-position donates electron density via resonance, while the sulfonyl group at 2 withdraws electrons, creating a distinct electronic profile compared to the target compound.

- Reactivity : The isomer’s reactivity in electrophilic substitutions or coupling reactions may differ due to altered directing effects. For example, the sulfonyl group’s position could influence regioselectivity in Suzuki-Miyaura couplings .

Functional Group Variation: Trifluoromethyl Substitution

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene () replaces the methoxy group with a trifluoromethyl (-CF₃) group. Key differences include:

- Electron-Withdrawing Strength : The -CF₃ group is a stronger electron-withdrawing group (EWG) than methoxy, leading to greater deactivation of the aromatic ring. This enhances stability toward electrophilic attack but facilitates nucleophilic substitution at the bromine site.

- Applications : The trifluoromethyl group is prized in medicinal chemistry for its metabolic stability and lipophilicity, making this analogue more suitable for drug design compared to the target compound’s methoxy group .

Halogen and Sulfonyl Combinations: 4-Bromo-2-chloro-1-methoxybenzene

4-Bromo-2-chloro-1-methoxybenzene () features chloro and methoxy substituents, omitting the sulfonyl group. Differences include:

- Leaving Group Potential: Chlorine, while a moderate EWG, lacks the sulfonyl group’s ability to act as a leaving group in nucleophilic substitutions .

Alkoxy Chain Extension: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene

This analogue (CAS: 173336-76-0, ) introduces a 3-methoxypropoxy chain at the 2-position. The extended alkoxy group:

- Steric Effects : The larger substituent may hinder reactions at the bromine site due to steric bulk .

Alkyl vs. Sulfonyl Substituents: 4-Bromo-1-isopropyl-2-methoxybenzene

4-Bromo-1-isopropyl-2-methoxybenzene (CAS: 1369775-86-9, ) replaces the sulfonyl group with an isopropyl (-CH(CH₃)₂) group:

- Electronic vs. Steric Dominance : The isopropyl group is electron-donating and sterically bulky, contrasting with the planar, electron-withdrawing sulfonyl group. This difference could redirect reactivity in catalytic coupling reactions .

Data Table: Key Structural and Functional Comparisons

Activité Biologique

4-Bromo-1-methanesulfonyl-2-methoxybenzene is a synthetic organic compound with notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

- Chemical Structure : The compound features a bromine atom, a methanesulfonyl group, and a methoxy group attached to a benzene ring.

- Molecular Formula : C9H10BrO3S

- Molecular Weight : 195.15 g/mol

Antimicrobial Properties

Research indicates that 4-Bromo-1-methanesulfonyl-2-methoxybenzene exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly those involved in breast and lung cancers. The proposed mechanism involves interference with the microtubule dynamics during cell division, leading to cell cycle arrest and subsequent apoptosis.

Table 1: Summary of Anticancer Activity

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Microtubule disruption |

| Lung Cancer | 20 | Induction of apoptosis |

| Colon Cancer | 18 | Cell cycle arrest at G2/M phase |

Inhibition of Enzymatic Activity

4-Bromo-1-methanesulfonyl-2-methoxybenzene has also been identified as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it has been shown to inhibit the activity of squalene synthase, an enzyme critical for cholesterol biosynthesis, which may contribute to its anticancer effects by altering lipid metabolism in tumor cells.

The biological activity of 4-Bromo-1-methanesulfonyl-2-methoxybenzene can be attributed to several mechanisms:

- Microtubule Disruption : The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for mitosis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Action : By disrupting bacterial cell membranes and metabolic pathways, it exhibits bactericidal effects.

Study on Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of 4-Bromo-1-methanesulfonyl-2-methoxybenzene on various cancer cell lines. The results indicated significant reductions in cell viability at concentrations as low as 10 µM, with detailed flow cytometry analysis revealing G2/M phase arrest followed by apoptosis in treated cells .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.